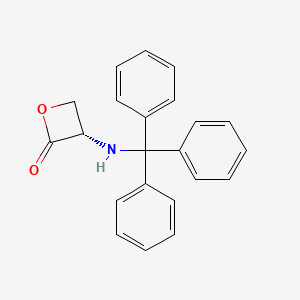
1,1,3,3-Tetramethyl-1-vinyldisiloxane
Übersicht
Beschreibung
1,1,3,3-Tetramethyl-1-vinyldisiloxane is an organosilicon compound. It is a colorless liquid that is employed as a ligand in organometallic chemistry and also as a homogeneous catalyst .
Molecular Structure Analysis
The molecular formula of 1,1,3,3-Tetramethyl-1-vinyldisiloxane is C6H16OSi2 . The exact mass is 160.073975 .Physical And Chemical Properties Analysis
The compound is a colorless liquid with a density of 0.784 g/cm3 . It has a boiling point of 95.6±9.0 °C at 760 mmHg . The flash point is 11.6±18.7 °C .Wissenschaftliche Forschungsanwendungen
Catalysis and Synthesis
1,1,3,3-Tetramethyl-1-vinyldisiloxane (TMDSO) plays a significant role in catalysis, particularly in reactions involving hydrosilylation. For instance, a study reported its use in copper(I)-catalyzed hydrosilylation of terminal alkynes to prepare vinyldisiloxanes, showcasing its utility in forming unsymmetrical disubstituted (E)-alkenes through Pd-catalyzed cross-coupling reactions (Zhou & Wang, 2014). Another study emphasized its role in synthesizing silane coupling agents, where TMDSO was selectively mono-functionalized with vinyl-substituted silicon derivatives (Januszewski et al., 2017).
Polymerization and Material Synthesis
TMDSO is integral in polymerization processes. Research demonstrated its use in preparing 1-hydrido-1-vinyldimethylsiloxy-3,3,5,5-tetramethylcyclotrisiloxane through specific reactions, leading to polymers with unique properties like low glass transition temperatures (Paulasaari & Weber, 1999). In a similar context, its use in producing hyperbranched poly[1-β-(4′-acetylphenyl)vinyl-3-vinyl-1,1,3,3-tetramethyldisiloxane] was reported, highlighting its utility in creating materials with specific structural and thermal properties (Londergan & Weber, 1998).
Reductive Reactions and Functionalization
TMDSO serves as a reducing agent in various reactions. For example, it was used in the Au/TiO2-catalyzed hydrosilylation of carbonyl compounds, showing enhanced reactivity compared to monohydrosilanes (Vasilikogiannaki et al., 2014). Another study highlighted its application in ring-opening reactions to create alkoxysilanes from cyclic ethers and alcohols (Pehlivan et al., 2011).
Material Applications and Properties
TMDSO is also utilized in the development of materials with specific properties. Research on the synthesis of silicone elastomers containing trifluoropropyl groups demonstrated its use in modifying polymers to enhance their dielectric and electromechanical properties (Dascalu et al., 2015). Similarly, its role in synthesizing linear and cyclic siloxanes functionalized with polar groups was explored for potential applications as solvent-free liquid electrolytes due to their unique thermal and dielectric characteristics (Turcan-Trofin et al., 2019).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
InChI |
InChI=1S/C6H15OSi2/c1-6-9(4,5)7-8(2)3/h6H,1H2,2-5H3 | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCCRGBVYSYHQRQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)O[Si](C)(C)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15OSi2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60971368 | |
| Record name | 3-Ethenyl-1,1,3,3-tetramethyldisiloxanyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60971368 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Vinyltetramethyldisiloxane | |
CAS RN |
55967-52-7 | |
| Record name | 1,1,3,3-Tetramethyl-1-vinyldisiloxane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055967527 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Ethenyl-1,1,3,3-tetramethyldisiloxanyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60971368 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,1,3,3-tetramethyl-1-vinyldisiloxane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.458 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![3-Iodo-1-[3-iodo-2-(methoxymethoxy)naphthalen-1-yl]-2-(methoxymethoxy)naphthalene](/img/structure/B1588550.png)
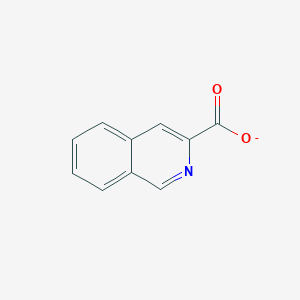

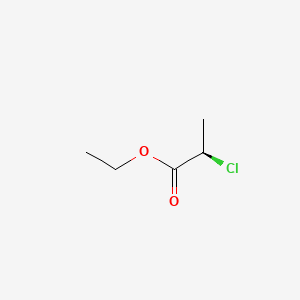


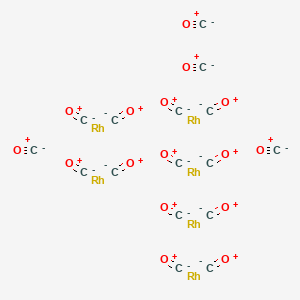
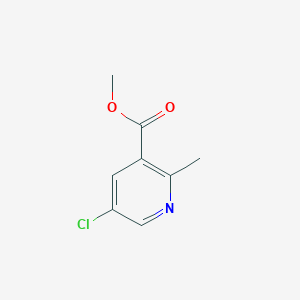
![ethyl (R)-4-phenyl-2-[[(trifluoromethyl)sulfonyl]oxy]butyrate](/img/structure/B1588564.png)

